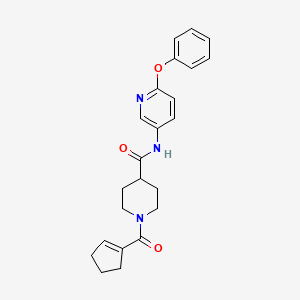
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine-based GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that breaks down the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression.
Wirkmechanismus
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the therapeutic effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the therapeutic effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in neurological and psychiatric disorders. In addition, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a low potential for toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its high potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its poor water solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One direction is the development of more water-soluble analogs of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, which would make it easier to administer in experimental settings. Another direction is the investigation of the long-term effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide on GABA levels and inhibitory neurotransmission in the brain. Additionally, the potential therapeutic applications of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrant further investigation.
Synthesemethoden
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized by reacting 1-cyclopenten-1-carbonyl chloride with 6-phenoxy-3-pyridinylamine in the presence of a base, followed by reaction with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, anxiety, and depression. In animal models of epilepsy, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity. In addiction studies, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of cocaine and alcohol addiction. In anxiety and depression studies, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models.
Eigenschaften
IUPAC Name |
1-(cyclopentene-1-carbonyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22(17-12-14-26(15-13-17)23(28)18-6-4-5-7-18)25-19-10-11-21(24-16-19)29-20-8-2-1-3-9-20/h1-3,6,8-11,16-17H,4-5,7,12-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOBTBMFLFTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5219829.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)
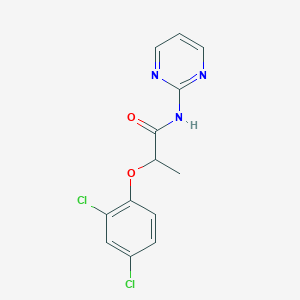
![2-{2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5219858.png)
![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219866.png)
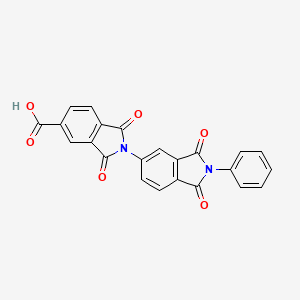
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)
![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)
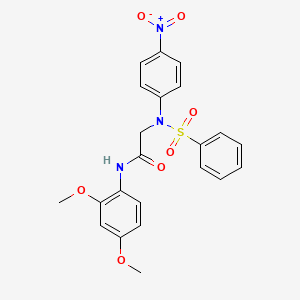
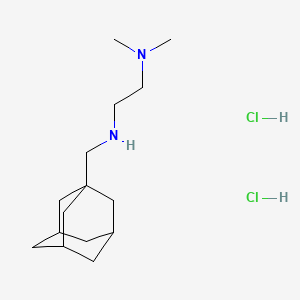
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)